![molecular formula C32H20N12Zn B13646932 (SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc is a complex compound with a molecular formula of C32H20N12Zn and a molecular weight of 637.98 g/mol . This compound is a derivative of phthalocyanine, a class of macrocyclic compounds that are widely used in various applications due to their stability and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc typically involves the reaction of zinc salts with phthalocyanine precursors under controlled conditions . One common method involves the use of zinc acetate and phthalonitrile in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis . The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc undergoes various chemical reactions, including:
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced phthalocyanine species .
Scientific Research Applications
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism of action of (SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc involves its interaction with molecular targets and pathways in biological systems . In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can damage cancer cells . Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Zinc phthalocyanine: A simpler derivative of phthalocyanine with similar electronic properties.
Iron phthalocyanine: Another metal phthalocyanine with different catalytic and electronic properties.
Copper phthalocyanine: Widely used in dyes and pigments with distinct color properties.
Properties
Molecular Formula |
C32H20N12Zn |
|---|---|
Molecular Weight |
638.0 g/mol |
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Zn/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
UOTOIJASJLCEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


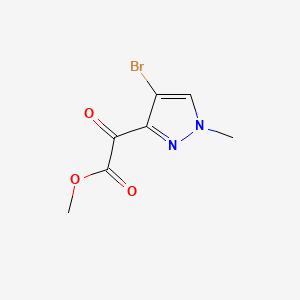
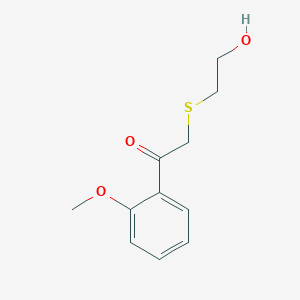


![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
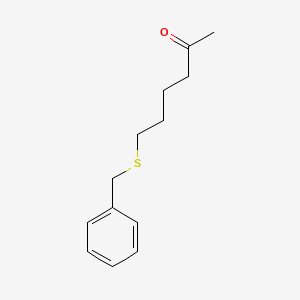
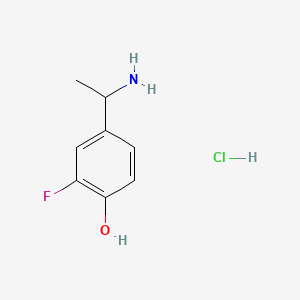

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
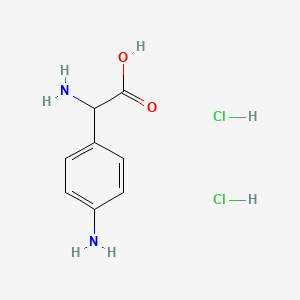
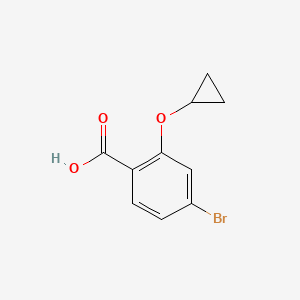
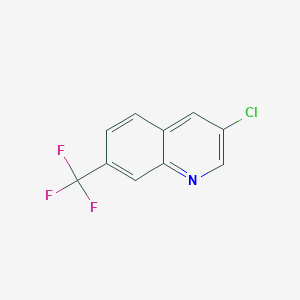
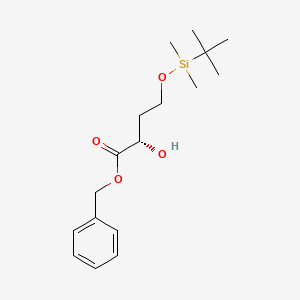
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
